molecular formula C15H14N2O3S B11138211 N-(2-furylmethyl)-3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanamide

N-(2-furylmethyl)-3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanamide

Cat. No.: B11138211
M. Wt: 302.4 g/mol
InChI Key: QSHQLHBGAGONJX-UHFFFAOYSA-N
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Description

N-(2-Furylmethyl)-3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanamide is a benzisothiazolone derivative characterized by a propanamide backbone linked to a 1,2-benzisothiazol-3-one core and a 2-furylmethyl substituent. The 1,2-benzisothiazol-3-one moiety is a pharmacophoric group known for its diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties . The furylmethyl substituent introduces a heteroaromatic furan ring, which may enhance solubility or modulate electronic properties compared to purely aromatic substituents.

Properties

Molecular Formula

C15H14N2O3S

Molecular Weight

302.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-3-(3-oxo-1,2-benzothiazol-2-yl)propanamide

InChI

InChI=1S/C15H14N2O3S/c18-14(16-10-11-4-3-9-20-11)7-8-17-15(19)12-5-1-2-6-13(12)21-17/h1-6,9H,7-8,10H2,(H,16,18)

InChI Key

QSHQLHBGAGONJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2)CCC(=O)NCC3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-furylmethyl)-3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanamide typically involves the following steps:

    Formation of the Benzisothiazole Core: This can be achieved through the cyclization of ortho-aminothiophenol with a suitable carboxylic acid derivative.

    Attachment of the Furylmethyl Group: The furylmethyl group can be introduced via a nucleophilic substitution reaction using a furylmethyl halide.

    Formation of the Propanamide Moiety: The final step involves the acylation of the benzisothiazole derivative with a suitable propanoyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-furylmethyl)-3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The furyl ring can be oxidized to form furyl alcohol or furyl ketone derivatives.

    Reduction: The carbonyl group in the benzisothiazole core can be reduced to form hydroxyl derivatives.

    Substitution: The amide group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furyl ring may yield furyl alcohol, while reduction of the carbonyl group may yield hydroxyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use as an intermediate in the production of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanamide would depend on its specific biological or chemical target. Generally, benzisothiazole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids, through hydrogen bonding, hydrophobic interactions, and covalent bonding.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(2-furylmethyl)-3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanamide with structurally related benzisothiazolone derivatives, focusing on substituents, molecular properties, and biological activities:

Compound Name (Substituent) Molecular Formula Molecular Weight Key Substituent Features Biological Activity (if reported) Reference Evidence ID
This compound C₁₅H₁₄N₂O₄S 318.35 (calc.) 2-Furylmethyl group (electron-rich heterocycle) Not directly reported; inferred from analogs N/A
3-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(1,3-thiazol-2-yl)propanamide C₁₃H₁₁N₃O₄S₂ 337.37 Thiazolyl group (aromatic heterocycle) Antimicrobial (analog-based inference)
N-(3-Acetylphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide C₁₈H₁₅N₂O₅S 371.39 Acetylphenyl group (electron-withdrawing) Enzyme inhibition (speculative)
N-(2,4-Dimethoxyphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide C₁₈H₁₈N₂O₆S 390.41 Dimethoxyphenyl group (polar substituent) Anticancer screening (analog-based)
3-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[3-(trifluoromethyl)phenyl]propanamide C₁₇H₁₃F₃N₂O₄S 398.36 Trifluoromethylphenyl (lipophilic) Enhanced metabolic stability (inferred)
N-(2-Chlorophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide C₁₆H₁₂ClN₂O₄S 363.80 Chlorophenyl group (halogenated) Antimicrobial (analog-based)

Key Structural and Functional Differences:

Substituent Effects: Furylmethyl vs. Electron-Withdrawing Groups (): Acetylphenyl () and trifluoromethylphenyl () substituents likely improve stability and target affinity but may reduce aqueous solubility compared to the furylmethyl group . Halogenated vs. Polar Groups (): Chlorophenyl () and dimethoxyphenyl () substituents balance lipophilicity and polarity, influencing membrane permeability and solubility .

Biological Activity Trends: Benzisothiazolone derivatives with halogenated or heteroaromatic substituents (e.g., thiazolyl, chlorophenyl) exhibit notable antimicrobial activity against bacterial and fungal strains . Compounds with sulfonyl or dioxido groups (e.g., ) show antitubercular activity (MIC values as low as 0.78 μg/mL), suggesting the core structure’s versatility in targeting diverse pathogens .

Synthetic Accessibility :

  • Most analogs are synthesized via nucleophilic substitution or condensation reactions between benzisothiazolone intermediates and acyl chlorides or amines, as seen in and . The furylmethyl derivative could follow similar pathways.

Limitations:

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